4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines involves several strategies, starting from either a preformed pyrazole or pyridine. These methods include ring closure reactions and one-pot multi-component reactions using catalysts such as n-tetrabutylammonium tribromide or under conditions like ultrasound irradiation (Donaire-Arias et al., 2022). Techniques employing polyethylene glycol (PEG-400) as a recyclable medium have also been described for synthesizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives, highlighting the field's move towards greener synthesis methods (Zhong, Dou, & Wang, 2013).
Molecular Structure Analysis
Structural analyses, particularly through X-ray crystallography, have provided detailed insights into the molecular conformation of pyrazolopyridine derivatives. These studies reveal that the pyrazole, pyridine, and additional fused rings (if present) are almost coplanar, indicating a degree of planarity in the molecular structure which might influence the compound's chemical properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Reactions and Properties
Pyrazolopyridines undergo various chemical reactions, including nucleophilic substitution, which is facilitated by the high reactivity of certain carbon atoms in the molecule. The synthesis pathways often involve tandem Knoevenagel–Michael reactions followed by cyclization, showcasing the compound's ability to participate in complex reaction mechanisms (Ghosh & Khan, 2014). Additionally, the utility of ultrasound-promoted synthesis highlights the compound's responsiveness to alternative energy forms to achieve regioselective synthesis (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of pyrazolopyridines in different environments. Theoretical and experimental investigations, including density functional theory (DFT) calculations, provide insights into the vibrational spectra and stability of pyrazolopyridine derivatives, suggesting their high thermal stability and distinct infrared (IR) and Raman spectral signatures (Bahgat, Jasem, & El‐Emary, 2009).
Chemical Properties Analysis
The chemical properties of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, including reactivity and potential as a ligand or precursor for further chemical modifications, are influenced by its molecular structure. Studies focusing on the electrophilic and nucleophilic sites within the molecule enable the development of targeted synthetic methods for derivatives with desired functional groups. Furthermore, investigations into the compound's fluorescence properties and electron distribution offer insights into its potential applications in material science and organic electronics (Chen, Liu, Ma, Xu, Wu, Tang, Fan, & Wang, 2012).
Scientific Research Applications
Synthesis and Biomedical Applications
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, as part of the pyrazolo[3,4-b]pyridines group, has seen extensive exploration in various biomedical applications. This includes its utility in synthesizing a range of compounds with diverse substituents and their subsequent applications in the biomedical field. The synthesis methods often involve starting from preformed pyrazole or pyridine, leading to a wide array of derivative compounds (Donaire-Arias et al., 2022).
Corrosion Inhibition
Another notable application of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives is in the field of corrosion inhibition. Derivatives of this compound have been synthesized and found effective in preventing corrosion of metals like mild steel in acidic environments. Techniques such as ultrasound-assisted synthesis have been employed to create these derivatives, indicating their practical viability in industrial applications (Dandia et al., 2013).
Antiproliferative Activity
The derivatives of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine have shown promising results in the field of cancer research. These compounds have been tested for antiproliferative activity against various cancer cell lines, including lung, cervical, breast, and prostate cancers. Some derivatives exhibited significant inhibitory activity, highlighting their potential in developing new anticancer therapies (Pawar et al., 2017).
Electronic and Optical Applications
This compound also finds applications in electronics and optics. Derivatives of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine have been utilized in the fabrication of devices showing rectification behavior and photovoltaic properties. These applications stem from their unique optical and electrical properties, which are valuable in creating advanced electronic and photonic devices (El-Menyawy et al., 2019).
Structural and Material Science
In material science and crystallography, the structural characteristics of various derivatives of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine have been extensively studied. These studies contribute to a deeper understanding of molecular conformations and hydrogen bonding, which are crucial for the development of new materials and drugs (Sagar et al., 2017).
Corrosion Inhibition in Copper
Similar to its application in mild steel, derivatives of this compound have shown effectiveness as corrosion inhibitors for copper in acidic solutions. Electrochemical studies corroborate these findings, highlighting the compound's versatility in protecting different types of metals from corrosion (Sudheer & Quraishi, 2015).
Future Directions
The future directions for “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” could involve further exploration of its derivatives and their potential applications. For instance, its derivatives have shown promising results in inhibiting c-Met kinase , suggesting potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTBBADOMOOPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255128 | |
Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
933705-52-3 | |
Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933705-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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